N-(furan-2-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound with significant potential in various scientific fields. This compound, identified by its molecular formula and a molecular weight of approximately , features a furan moiety and a pyridine ring with multiple substituents, enhancing its versatility in chemical applications and biological interactions .
The compound is cataloged under the CAS number 941885-70-7 and is available for research purposes from various chemical suppliers, including BenchChem . Its synthesis and characterization have been documented in scientific literature, highlighting its importance in medicinal chemistry and organic synthesis.
This compound can be classified as an organic heterocyclic compound due to the presence of both furan and pyridine rings. It also falls under the category of acetamides due to the acetamide functional group present in its structure.
The synthesis of N-(furan-2-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide typically involves several steps:
Reagents such as acetic anhydride, hydroxymethyl derivatives, and various catalysts are commonly employed throughout these synthetic routes. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of N-(furan-2-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide can be represented using various structural formulas:
InChI=1S/C21H22N2O5/c1-15-4-6-16(7-5-15)14-28-20-11-23(17(13-24)9-19(20)25)12-21(26)22-10-18-3-2-8-27-18/h2-9,11,24H,10,12-14H2,1H3,(H,22,26)
This indicates a complex arrangement of atoms with specific connectivity that defines its chemical behavior .
Key data points include:
These properties are essential for understanding reactivity and interactions with biological targets.
N-(furan-2-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide can participate in various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation processes and reducing agents such as sodium borohydride for reduction reactions. The conditions (temperature, solvent, pH) must be carefully controlled to achieve desired selectivity and yield.
The mechanism of action for N-(furan-2-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide involves its interaction with specific biological targets:
The exact molecular targets depend on ongoing research but may include pathways relevant to cancer therapy or antimicrobial activity.
N-(furan-2-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is typically characterized by:
Chemical properties include stability under various conditions, reactivity towards nucleophiles/electrophiles, and potential for forming complexes with metals or other ligands.
N-(furan-2-ylmethyl)-2-(2-(hydroxymethyl)-5-((4-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide has several applications:
This compound represents a promising area of study in both academic research and practical applications within the pharmaceutical industry.
CAS No.: 85551-10-6
CAS No.: 58-36-6
CAS No.: 1306-05-4
CAS No.:
CAS No.: 290308-51-9